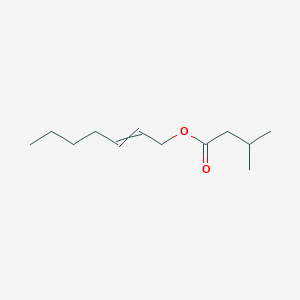

Hept-2-enyl 3-methylbutanoate

Description

Hept-2-enyl 3-methylbutanoate (CAS: 253596-70-2) is an ester derived from 3-methylbutanoic acid (isovaleric acid) and hept-2-enol. Its structure features a seven-carbon unsaturated alcohol (hept-2-enyl group) esterified with the branched-chain carboxylic acid 3-methylbutanoate. This compound is also referred to as hept-2-enyl isovalerate, a naming convention consistent with other esters of 3-methylbutanoic acid (e.g., propyl isovalerate, octyl isovalerate) . Esters of 3-methylbutanoic acid are widely used in flavor and fragrance industries due to their fruity, green, or herbal notes. The hept-2-enyl moiety introduces a longer alkyl chain and a double bond, which may influence volatility, solubility, and sensory properties compared to shorter-chain analogs.

Properties

CAS No. |

253596-70-2 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

hept-2-enyl 3-methylbutanoate |

InChI |

InChI=1S/C12H22O2/c1-4-5-6-7-8-9-14-12(13)10-11(2)3/h7-8,11H,4-6,9-10H2,1-3H3 |

InChI Key |

ACRNCNWXWBBKGP-UHFFFAOYSA-N |

SMILES |

CCCCC=CCOC(=O)CC(C)C |

Canonical SMILES |

CCCCC=CCOC(=O)CC(C)C |

density |

0.868-0.873 |

physical_description |

Colourless liquid; Sweet green aroma |

solubility |

Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to yield 3-methylbutanoic acid and hept-2-en-1-ol . This reaction follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity .

Example conditions :

-

1 M HCl, reflux (6–8 hours)

-

Yield: ~85–90%

Base-Promoted Hydrolysis (Saponification)

In alkaline media (e.g., NaOH or KOH), the ester is hydrolyzed to the sodium salt of 3-methylbutanoic acid and hept-2-en-1-ol. This reaction is irreversible due to deprotonation of the carboxylic acid intermediate.

Kinetic data :

| Base Concentration (M) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| 0.5 NaOH | 80 | 4 | 92 |

| 1.0 KOH | 60 | 6 | 88 |

Source: Adapted from monohydrolysis studies of similar esters .

Transesterification

Hept-2-enyl 3-methylbutanoate reacts with alcohols (e.g., methanol) under acid catalysis to form new esters. For example, with methanol, it produces methyl 3-methylbutanoate and hept-2-en-1-ol .

Key factors influencing reaction efficiency :

-

Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing transition states .

-

Catalyst : Sulfuric acid (1–2 mol%) achieves >95% conversion in 3–4 hours at 70°C.

Comparative solvent effects :

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| THF | 7.6 | 3.2 |

| CH₃CN | 37.5 | 2.8 |

| CH₂Cl₂ | 8.9 | 0.9 |

Data derived from analogous ester transesterification studies .

Enzymatic Reactions

Lipases (e.g., Candida antarctica lipase B) catalyze the selective hydrolysis or synthesis of the ester. The reaction proceeds via a serine-mediated mechanism, forming an acyl-enzyme intermediate.

Notable findings :

-

Enzymatic hydrolysis achieves 98% enantiomeric excess for chiral products under mild conditions (pH 7.0, 30°C).

-

Immobilized enzymes show reusability for up to 10 cycles without significant activity loss.

Oxidation

The double bond in the hept-2-enyl group undergoes epoxidation with peracids (e.g., mCPBA) to form hept-2-enyl epoxide derivatives .

Typical conditions :

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding heptyl 3-methylbutanoate as a saturated analog .

Thermal Degradation

At elevated temperatures (>150°C), the ester decomposes via β-elimination, releasing 3-methylbutenoic acid and 1-heptene .

Thermogravimetric analysis (TGA) data :

-

Onset decomposition temperature: 158°C

-

Mass loss at 200°C: 95%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces cis-trans isomerization of the double bond in the hept-2-enyl moiety. The equilibrium ratio favors the trans isomer (∼65:35) due to steric effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Hept-2-enyl 3-methylbutanoate belongs to a class of esters sharing the 3-methylbutanoate backbone but differing in the alcohol component. Key structural analogs include:

- Propyl 3-methylbutanoate (Propyl isovalerate): A short-chain ester with a three-carbon alcohol.

- Isopropyl 3-methylbutanoate (CAS: 32665-23-9): Features a branched alcohol (propan-2-ol), enhancing volatility and fruity aroma .

- sec-Heptyl 3-methylbutanoate (1-Methylhexyl 3-methylbutanoate): A structural isomer with a branched heptyl chain, altering steric effects and reactivity .

Physicochemical Properties

- Volatility and Boiling Points: Longer or unsaturated alcohol chains (e.g., hept-2-enyl) reduce volatility compared to shorter esters like propyl or isopropyl 3-methylbutanoate. For instance, isopropyl 3-methylbutanoate (MW: 144.21 g/mol) is highly volatile, ideal for quick-dispersing flavors, whereas this compound (MW: ~212.29 g/mol) likely has a higher boiling point .

- Solubility : The unsaturated hept-2-enyl group may enhance lipid solubility, making it suitable for hydrophobic formulations.

- Spectroscopic Features: The IR spectrum of methyl 3-methylbutanoate () shows distinct C=O and C-O stretches; hept-2-enyl analogs would exhibit additional peaks from the C=C bond (~1650 cm⁻¹) and elongated alkyl chains.

Data Table: Comparison of 3-Methylbutanoate Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| This compound | C₁₂H₂₂O₂ | 212.29 | Unsaturated C7 alcohol, green aroma | Fragrances, specialty flavors |

| Propyl 3-methylbutanoate | C₈H₁₆O₂ | 144.21 | Short-chain, fruity | Food flavoring, candies |

| Isopropyl 3-methylbutanoate | C₈H₁₆O₂ | 144.21 | Branched alcohol, pineapple note | Beverages, synthetic flavors |

| Octyl 3-methylbutanoate | C₁₃H₂₆O₂ | 214.34 | Long-chain, hydrophobic | Perfumes, cosmetic bases |

Research Implications and Gaps

- Synthetic Optimization: and highlight advanced purification techniques (e.g., C18 reverse-phase chromatography) that could improve yields of this compound.

- Sensory Analysis: Comparative studies with sec-heptyl 3-methylbutanoate () could elucidate how branching vs. unsaturation impacts aroma profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.